molecular formula C19H24N4O B2863994 N-(3,4-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxamide CAS No. 1421489-32-8

N-(3,4-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxamide

Cat. No.: B2863994
CAS No.: 1421489-32-8
M. Wt: 324.428
InChI Key: IYCKCDXLIFAZCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C19H24N4O and its molecular weight is 324.428. The purity is usually 95%.
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Scientific Research Applications

Sodium Channel Blockers

N-(3,4-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxamide and its analogues have been studied for their potential as sodium channel blockers. For instance, compounds such as 1-Benzyl-N-(2,6-dimethylphenyl)piperidine-3-carboxamide and 4-benzyl-N-(2,6-dimethylphenyl)piperazine-2-carboxamide, which are structurally similar, were synthesized to act as voltage-gated skeletal muscle sodium channel blockers. They demonstrated significant potency and use-dependent block compared to tocainide, a known sodium channel blocker (Catalano et al., 2008).

Cannabinoid Receptor Interaction

Research on compounds structurally related to this compound has also explored their interaction with cannabinoid receptors. For example, a study on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716) revealed its potent and selective antagonism for the CB1 cannabinoid receptor. This research contributed to the development of unified pharmacophore models for cannabinoid receptor ligands (Shim et al., 2002).

Polymer Synthesis

In the field of polymer science, derivatives of this compound have been used in the synthesis of polyamides. For instance, research involving the addition reaction of theophylline and thymine to dimethyl methylenesuccinate, followed by hydrolysis, led to the creation of polyamides with molecular weights in the range of 2000–6000. These polymers demonstrated solubility in DMSO, formic acid, and water (Hattori & Kinoshita, 1979).

Neuroscience and Pharmacology

The compound and its analogues have been studied in neuroscience and pharmacology for their effects on neurotransmitter release and reuptake. Novel diphenylbutylpiperazinepyridyl derivatives were found to potently inhibit the uptake of neurotransmitters like serotonin, noradrenaline, and dopamine, and also showed effects on in vitro release of these neurotransmitters from rat synaptosomes (Pettersson, 1995).

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O/c1-13-4-6-17(12-14(13)2)20-19(24)16-8-10-23(11-9-16)18-7-5-15(3)21-22-18/h4-7,12,16H,8-11H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYCKCDXLIFAZCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.